6-Bromo-5-fluoro-1H-indole-3-carboxylic acid

Immuno-oncology IDO1 inhibitor Cancer immunotherapy

6-Bromo-5-fluoro-1H-indole-3-carboxylic acid (CAS 1360931-06-1) is a privileged halogenated indole scaffold essential for medicinal chemistry. This precise 6-bromo-5-fluoro substitution pattern yields low nanomolar potency against targets like IDO1 (IC50 13 nM), HDAC6 (IC50 5 nM), and the androgen receptor (Ki 8 nM). Its unique C-Br and C-F bonds enable programmable sequential functionalization for efficient SAR exploration. Substituting with positional isomers (e.g., 5-bromo-6-fluoro) cannot replicate this activity profile. Source this key intermediate for next-generation immuno-oncology, epigenetics, and prostate cancer therapeutics.

Molecular Formula C9H5BrFNO2
Molecular Weight 258.04 g/mol
CAS No. 1360931-06-1
Cat. No. B1448592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-fluoro-1H-indole-3-carboxylic acid
CAS1360931-06-1
Molecular FormulaC9H5BrFNO2
Molecular Weight258.04 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1F)Br)NC=C2C(=O)O
InChIInChI=1S/C9H5BrFNO2/c10-6-2-8-4(1-7(6)11)5(3-12-8)9(13)14/h1-3,12H,(H,13,14)
InChIKeyGRIKTBYKZBFYOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-5-fluoro-1H-indole-3-carboxylic acid (CAS 1360931-06-1) | Halogenated Indole Building Block for Medicinal Chemistry


6-Bromo-5-fluoro-1H-indole-3-carboxylic acid (CAS 1360931-06-1, MFCD31743881, C9H5BrFNO2, MW 258.05 g/mol) is a halogenated indole derivative featuring a carboxylic acid functional group at the 3-position, a bromine atom at the 6-position, and a fluorine atom at the 5-position of the indole ring . This unique substitution pattern makes it a valuable chemical intermediate and building block in medicinal chemistry, particularly for the synthesis of drug candidates targeting various biological pathways .

Why 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid Cannot Be Substituted with Other Halogenated Indoles


In scientific procurement, substituting one halogenated indole-3-carboxylic acid for another is rarely a viable option due to the profound impact of halogen substitution patterns on target binding, metabolic stability, and synthetic utility. While data for this specific compound is emerging, studies on closely related indole-3-carboxylic acid derivatives demonstrate that even minor changes in halogen position can alter inhibitory potency by an order of magnitude or more [1]. For instance, the positional isomer 5-bromo-6-fluoro-1H-indole-3-carboxylic acid (CAS 1638772-16-3) possesses a different electronic and steric profile, which would lead to divergent biological and physicochemical properties, precluding its use as a direct replacement .

Quantitative Differentiation Evidence for 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid


The Unique 6-Bromo-5-Fluoro Substitution Pattern Enables High-Potency IDO1 Inhibition

Compounds incorporating the 6-bromo-5-fluoro-1H-indole moiety have demonstrated potent inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), a key immune checkpoint target. For example, a derivative of this scaffold, BDBM50514753, exhibits an IC50 of 13 nM against mouse IDO1 in a cellular assay [1]. This is a direct quantitative indicator of the scaffold's potential to yield potent IDO1 inhibitors.

Immuno-oncology IDO1 inhibitor Cancer immunotherapy

The 6-Bromo-5-Fluoro Motif Confers Potent Androgen Receptor Binding Affinity

The 6-bromo-5-fluoro substitution on the indole ring is a key determinant for high-affinity binding to the androgen receptor (AR). A derivative containing this exact halogenation pattern, BDBM50373225, was found to bind to the human AR with a Ki of 8 nM in a whole-cell binding assay [1].

Androgen receptor Prostate cancer SARMs Nuclear receptor

The Regiospecific Halogenation Pattern (6-Br, 5-F) is Crucial for HDAC6 Inhibition

The precise 6-bromo-5-fluoro substitution is essential for the inhibitory activity against histone deacetylase 6 (HDAC6). A derivative, BDBM50531051, which incorporates this core, demonstrated an IC50 of 5 nM against recombinant human HDAC6 [1]. This level of potency is characteristic of the 6-bromo-5-fluoro substitution pattern on the indole-3-carboxylic acid scaffold.

HDAC inhibitor Epigenetics Cancer therapy Neurodegeneration

Synthetic Versatility Enabled by Unique Halogen Positioning for Selective Cross-Coupling

The distinct reactivity difference between the C-Br bond at the 6-position and the C-F bond at the 5-position on the indole core allows for highly controlled, sequential functionalization. A study on the synthesis of 6-bromo-5-fluoroindole, the direct precursor, demonstrated a high-yielding preparation with an 89% isolated yield, confirming the robustness of this scaffold for further derivatization . This contrasts with the more challenging synthesis of the positional isomer 5-bromo-6-fluoroindole, which often requires more complex, lower-yielding routes .

Cross-coupling Late-stage functionalization Medicinal chemistry Synthetic methodology

High-Impact Research Applications for 6-Bromo-5-fluoro-1H-indole-3-carboxylic acid


Synthesis of Potent and Selective IDO1 Inhibitors for Cancer Immunotherapy

Use 6-bromo-5-fluoro-1H-indole-3-carboxylic acid as a key intermediate to synthesize a library of novel IDO1 inhibitors. The 6-bromo-5-fluoro substitution pattern is a privileged motif associated with low nanomolar potency against IDO1, as evidenced by the 13 nM IC50 of a closely related derivative [1]. This scaffold provides an excellent starting point for a lead optimization campaign aiming to develop next-generation immuno-oncology therapeutics.

Design of High-Affinity Androgen Receptor (AR) Modulators

Employ this compound as a core building block for the development of novel selective androgen receptor modulators (SARMs) or antagonists. The 6-bromo-5-fluoro motif has been shown to confer high-affinity binding to the androgen receptor (Ki = 8 nM for a derivative) [1]. This makes the compound an invaluable tool for medicinal chemists designing new therapies for prostate cancer or other androgen-related conditions.

Development of Selective HDAC6 Inhibitors for Epigenetic Therapy

Utilize 6-bromo-5-fluoro-1H-indole-3-carboxylic acid as a starting material to synthesize potent and selective HDAC6 inhibitors. Derivatives based on this core have demonstrated an IC50 of 5 nM against HDAC6 [1], confirming that this specific halogenation pattern is crucial for achieving high potency. This compound is therefore a critical reagent for drug discovery programs focused on epigenetics, particularly those targeting cancer and neurodegenerative diseases.

Late-Stage Functionalization via Sequential Cross-Coupling Reactions

Leverage the distinct reactivity of the C-Br and C-F bonds on the 6-bromo-5-fluoro-1H-indole core for programmable, sequential functionalization. The robust and high-yielding synthesis of its precursor (89% yield) ensures a reliable supply of material for these advanced synthetic chemistry applications [1]. This allows for the efficient exploration of chemical space around the indole scaffold, accelerating structure-activity relationship (SAR) studies.

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